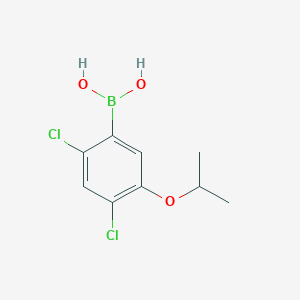

2,4-Dichloro-5-isopropoxyphenylboronic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Analyzing Global Trends in 2,4-D Research

A scientometric review by Zuanazzi et al. (2020) provides an overview of global trends in research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichloro-5-isopropoxyphenylboronic acid. The study highlights advancements in understanding the toxicity and mutagenicity of 2,4-D, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. This review helps to understand the broader context of research into compounds like 2,4-Dichloro-5-isopropoxyphenylboronic acid (Zuanazzi, Ghisi, & Oliveira, 2020).

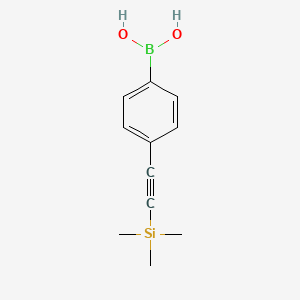

Suzuki Cross-Coupling Reactions

Ikram et al. (2015) discussed the Suzuki cross-coupling reaction, a method involving arylboronic acids like 2,4-Dichloro-5-isopropoxyphenylboronic acid. This process is used to synthesize various derivatives with potential pharmacological applications, indicating the chemical's role in creating medically relevant compounds (Ikram et al., 2015).

Boron-Nitrogen Heterocycle Formation

Dilek et al. (2015) explored the rapid formation of a boron-nitrogen heterocycle in dilute, neutral aqueous solution, a reaction relevant to bioorthogonal coupling reactions. This study demonstrates the potential of 2,4-Dichloro-5-isopropoxyphenylboronic acid in facilitating such reactions, which are crucial for protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).

Metabolism of Polychlorinated Biphenyls

Research by Furukawa, Tomizuka, and Kamibayashi (1979) on the bacterial metabolism of polychlorinated biphenyls, including compounds structurally similar to 2,4-Dichloro-5-isopropoxyphenylboronic acid, highlights the environmental and bioremediation implications of these substances. Their study sheds light on how bacteria metabolize these compounds, which is important for understanding their environmental impact and potential for bioremediation efforts (Furukawa, Tomizuka, & Kamibayashi, 1979).

2,4-D Herbicide Toxicity

Bukowska (2006) provided insights into the molecular mechanisms of toxicity of 2,4-dichlorophenoxyacetic acid, a related compound. This research is important for understanding the environmental and health implications of related compounds like 2,4-Dichloro-5-isopropoxyphenylboronic acid, especially concerning their potential genotoxic and mutagenic effects (Bukowska, 2006).

Photocatalyzed Oxidation of 2,4-Dichlorophenol

Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol, which can be seen as a precursor or related compound to 2,4-Dichloro-5-isopropoxyphenylboronic acid. This study provides valuable information on the environmental degradation processes of these types of compounds, which is crucial for assessing their environmental impact and designing effective degradation strategies (Tang & Huang, 1995).

Safety and Hazards

- MSDS : The Material Safety Data Sheet (MSDS) provides safety information, handling precautions, and emergency procedures. You can find the MSDS for 2,4-Dichloro-5-isopropoxyphenylboronic acid here.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound would be involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific reaction conditions and partners .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-5-isopropoxyphenylboronic acid would depend on the specific context of its use. In the case of Suzuki-Miyaura coupling, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2,4-Dichloro-5-isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Eigenschaften

IUPAC Name |

(2,4-dichloro-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFHFEFPEHEGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681685 | |

| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-isopropoxyphenylboronic acid | |

CAS RN |

325786-18-3 | |

| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

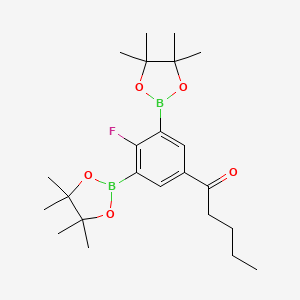

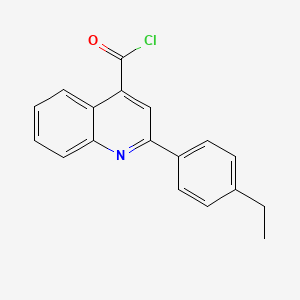

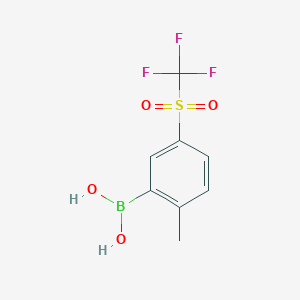

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)